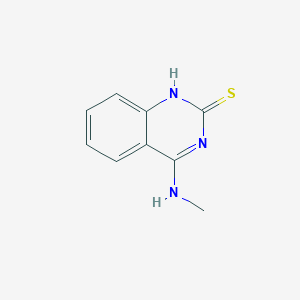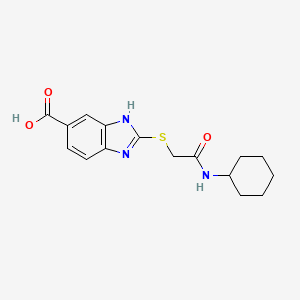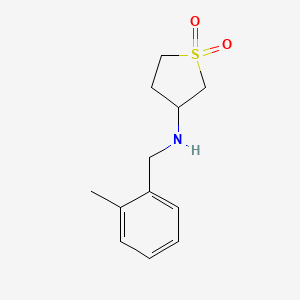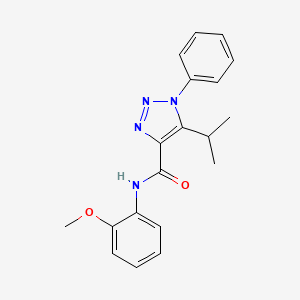
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the benzodioxole family. It is a derivative of the amphetamine class of drugs and has been studied for its potential use in the treatment of various mental disorders.
作用機序
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been found to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been found to increase the release of cortisol, a stress hormone, and to decrease the activity of the immune system. These effects are similar to those seen with other psychoactive drugs, such as amphetamines and MDMA.
実験室実験の利点と制限
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields. Another advantage is that it has a similar mechanism of action as other psychoactive drugs, which makes it a useful tool for studying the effects of these drugs on the brain. However, one limitation is that it has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, its psychoactive effects make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for the use of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine in scientific research. One direction is to study its potential use in the treatment of mental disorders, such as depression and anxiety. Another direction is to study its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, more research is needed to understand the long-term effects of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine and its potential for abuse.
合成法
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine can be synthesized by various methods, including the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzaldehyde in the presence of a reducing agent. These methods have been studied extensively in the literature and have been found to be effective in producing high yields of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine.
科学的研究の応用
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been studied for its potential use in the treatment of various mental disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action as other psychoactive drugs, such as MDMA and amphetamines, which increase the release of serotonin, dopamine, and norepinephrine. 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)19(22)15-5-6-17-18(12-15)24-13-23-17/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXKDHNMOVNJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)


![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)
![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)
![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)
